molecular formula C20H22N4O2 B4017737 2-{[4-(4-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]methyl}nicotinic acid

2-{[4-(4-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]methyl}nicotinic acid

Cat. No. B4017737
M. Wt: 350.4 g/mol
InChI Key: OOBPZPCCSSEODU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-{[4-(4-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]methyl}nicotinic acid often involves multi-step reactions, starting from basic heterocyclic skeletons. For instance, the preparation of nicotinic acid esters and their transformation into thieno[2, 3-b]pyridines via cyclization in ethanol/piperidine solution illustrates a related synthetic approach. These processes highlight the intricate steps involved in constructing complex molecules featuring benzimidazole and piperidine components (Gad-Elkareem, Abdel-fattah, & Elneairy, 2006).

Molecular Structure Analysis

Molecular structure analysis, such as X-ray crystallography, reveals detailed insights into the spatial arrangement of atoms within a molecule. For related compounds, X-ray diffraction analysis has confirmed structures, demonstrating how specific functional groups and molecular frameworks dictate the overall geometry and properties of the molecule. The planar nature and crystal packing are characterized by hydrogen bonding and π-π interactions, indicative of the complex intermolecular forces that influence the molecular structure (Zhu, 2010).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions at the benzimidazole and piperidine sites, leading to various derivatives with altered chemical properties. These reactions include cyclization, condensation, and substitution reactions, which are fundamental in modifying the molecule for specific applications, such as the development of pharmaceutical agents or materials with unique optical properties (He et al., 2003).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of a compound under different conditions. These properties are influenced by the molecular structure, particularly the arrangement of functional groups and overall molecular geometry. Studies on similar compounds have shown that the inclusion of specific substituents can significantly alter physical properties, affecting their application potential (Fu et al., 2021).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with other chemical species, and the ability to undergo specific chemical transformations, are key to the compound's applications in synthesis and industry. The presence of the benzimidazole and piperidine rings, along with the nicotinic acid moiety, suggests a capacity for engaging in a variety of chemical reactions, offering a versatile platform for chemical modifications (Guillon, Savrimoutou, Rubio, & Desplat, 2018).

properties

IUPAC Name

2-[[4-(4-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]methyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-13-4-2-6-16-18(13)23-19(22-16)14-7-10-24(11-8-14)12-17-15(20(25)26)5-3-9-21-17/h2-6,9,14H,7-8,10-12H2,1H3,(H,22,23)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBPZPCCSSEODU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)C3CCN(CC3)CC4=C(C=CC=N4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(4-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]methyl}nicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[4-(4-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]methyl}nicotinic acid
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2-{[4-(4-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]methyl}nicotinic acid

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